molecular formula C7H4ClF2NO2 B8523047 3-Chloro-4,5-difluoroanthranilic acid

3-Chloro-4,5-difluoroanthranilic acid

Cat. No. B8523047
M. Wt: 207.56 g/mol
InChI Key: IFZDYNYZWOBYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,5-difluoroanthranilic acid is a useful research compound. Its molecular formula is C7H4ClF2NO2 and its molecular weight is 207.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4,5-difluoroanthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4,5-difluoroanthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-4,5-difluoroanthranilic acid

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

2-amino-3-chloro-4,5-difluorobenzoic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-4-5(10)3(9)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13)

InChI Key

IFZDYNYZWOBYIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,5-difluoroanthranilic acid (2.45 g, 14.2 mmol) in dichloromethane (25 mL) is added acetic acid (10 mL) and hypochlorous acid tert-butyl ester (1.75 mL, 15.6 mmol). After 2 hours, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over MgSO4, filtered, and concentrated. The resulting residue is purified via flash column chromatography (5% isopropyl alcohol/1% formic acid/94% dichloromethane) to afford 3-chloro-4,5-difluoroanthranilic acid as an oil (2.97 g). MS CI: m/z 206 (M+).
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.